molecular formula C9H13N3O3 B7842397 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol

2-[(5-Nitropyridin-2-yl)amino]butan-1-ol

Cat. No.: B7842397
M. Wt: 211.22 g/mol
InChI Key: KBEKTNLLGLGMJM-UHFFFAOYSA-N
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Description

2-[(5-Nitropyridin-2-yl)amino]butan-1-ol is an organic compound that features a nitropyridine moiety attached to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol typically involves the reaction of 5-nitropyridin-2-amine with butanal under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the butanol chain .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Nitropyridin-2-yl)amino]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, halogenated compounds, and other substituted products .

Scientific Research Applications

2-[(5-Nitropyridin-2-yl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the butanol chain can interact with biological membranes, influencing the compound’s overall activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Nitropyridin-2-yl)amino]butan-1-ol is unique due to the combination of the nitropyridine moiety and the butanol chain, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications compared to its similar compounds .

Properties

IUPAC Name

2-[(5-nitropyridin-2-yl)amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-2-7(6-13)11-9-4-3-8(5-10-9)12(14)15/h3-5,7,13H,2,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEKTNLLGLGMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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